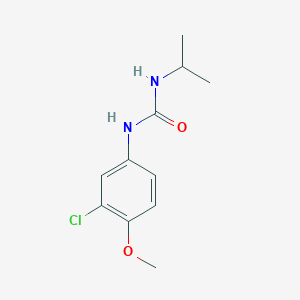

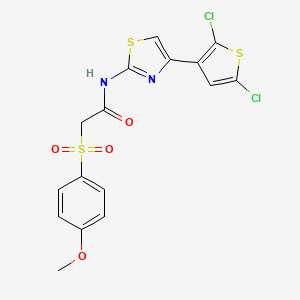

N-(3-氯-4-甲氧基苯基)-N'-异丙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves complex reactions where specific substituents like methoxy groups significantly influence the molecular geometry and reactivity. For instance, the synthesis of compounds with methoxy groups on the benzene ring shows strong interactions via resonance effects, leading to significant geometrical deformations due to steric hindrance (Krygowski et al., 1994). Similar strategies might be applicable for synthesizing N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea, focusing on the selective functionalization of the aromatic ring and subsequent urea formation.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea reveals the impact of methoxy and other substituents on the benzene ring's geometry. Ab initio calculations and crystallographic studies suggest that methoxy groups can induce planarity in the molecular structure due to intramolecular interactions, affecting the overall molecular conformation and reactivity (Krygowski et al., 1994).

Chemical Reactions and Properties

The presence of methoxy and isopropyl groups in molecules similar to N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea influences their reactivity patterns. For example, directed lithiation reactions demonstrate the reactivity of methoxy-substituted aromatic compounds towards nucleophilic substitutions, providing pathways for further functionalization (Smith et al., 2013). These properties are essential for understanding the chemical behavior and potential transformations of N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea.

Physical Properties Analysis

While specific data on N-(3-chloro-4-methoxyphenyl)-N'-isopropylurea are not directly available, related compounds' physical properties, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure and substituent effects. The methoxy and chloro substituents likely influence the compound's solubility and melting point, with potential implications for its crystallinity and stability (Krygowski et al., 1994).

科学研究应用

氯原酸(CGA):药理学回顾

氯原酸(CGA),虽然不是直接的N-(3-氯-4-甲氧基苯基)-N'-异丙基脲,但与甲氧基和氯取代基具有相关的化学结构,为类似化合物的潜在研究应用提供了见解。CGA是一种酚类化合物,存在于绿咖啡提取物和茶中,展示出多样的生物学和药理学效应。这些效应包括抗氧化活性、抗菌、肝保护、心脏保护、抗炎、退热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和中枢神经系统刺激效应。研究还表明,CGA已被证明可以调节脂质代谢和糖代谢紊乱,暗示其在肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病中具有潜在的治疗作用。该回顾呼吁进一步研究以优化CGA的生物学和药理学效应,指出类似化合物如N-(3-氯-4-甲氧基苯基)-N'-异丙基脲的需求(M. Naveed et al., 2018)。

甲氧氯作为环境雌激素模型

甲氧氯是另一种具有甲氧基和氯基的化合物,被用于其环境雌激素效应的回顾。它是一种杀虫剂,代谢后产生HPTE,一种活性雌激素形式,影响雌性的生育能力、怀孕和子宫内发育,以及雄性产前暴露后的社会行为。该回顾强调了甲氧氯的生殖毒性及其对人类健康的影响,暗示了类似化合物在环境和生理雌激素效应方面的关注领域(A. Cummings, 1997)。

除草剂相互作用:回顾

讨论了除草剂混合物及其相互作用,包括涉及氯和甲氧基取代基的化合物,以及它们在农业应用中的作用。该回顾探讨了这些混合物在控制杂草和提高谷物产量方面的有效性,指出了了解化学相互作用以优化农业实践的重要性。这些研究可以指导关于N-(3-氯-4-甲氧基苯基)-N'-异丙基脲在农业中潜在用途的研究(K. Kalaichelvi et al., 2009)。

膦酸:制备和应用

本回顾侧重于膦酸,突出了具有特定功能基团的化合物的生物活性和多样化应用的重要性。这些应用包括药物开发、靶向骨骼和超分子材料设计,为研究N-(3-氯-4-甲氧基苯基)-N'-异丙基脲在类似领域的应用提供了一个框架(C. M. Sevrain et al., 2017)。

作用机制

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea is the Ephrin type-B receptor 4 . This receptor is a part of the ephrin receptor subfamily of the protein-tyrosine kinase family. Ephrin receptors are crucial for various processes in the body, including neuronal network formation and development.

Mode of Action

It is known that the compound interacts with the ephrin type-b receptor 4 . The specifics of this interaction and the resulting changes at the molecular level are subjects of ongoing research.

安全和危害

未来方向

The future directions for research on “N-(3-chloro-4-methoxyphenyl)-N’-isopropylurea” would depend on its potential applications. If it has pharmaceutical properties, for example, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

属性

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-8-4-5-10(16-3)9(12)6-8/h4-7H,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMDWGHBDKRMPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)